molecular formula C8H16N2O B3355840 Piperazine, 4-methyl-1-propionyl- CAS No. 63867-55-0

Piperazine, 4-methyl-1-propionyl-

Cat. No.: B3355840
CAS No.: 63867-55-0
M. Wt: 156.23 g/mol
InChI Key: WZHVLILJVZZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 4-methyl-1-propionyl-, is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 4-methyl-1-propionyl-, undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Piperazine, 4-methyl-1-propionyl-, include other piperazine derivatives such as:

  • Piperazine, 1-methyl-4-phenyl-
  • Piperazine, 1-ethyl-4-benzoyl-
  • Piperazine, 1-(2-hydroxyethyl)-4-methyl-

Uniqueness

Piperazine, 4-methyl-1-propionyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 1-propionyl groups can influence its reactivity, pharmacokinetics, and interaction with biological targets .

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHVLILJVZZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213317
Record name Piperazine, 4-methyl-1-propionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-55-0
Record name Piperazine, 4-methyl-1-propionyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 4-methyl-1-propionyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 4-methyl-1-propionyl-
Reactant of Route 2
Reactant of Route 2
Piperazine, 4-methyl-1-propionyl-
Reactant of Route 3
Reactant of Route 3
Piperazine, 4-methyl-1-propionyl-
Reactant of Route 4
Reactant of Route 4
Piperazine, 4-methyl-1-propionyl-
Reactant of Route 5
Reactant of Route 5
Piperazine, 4-methyl-1-propionyl-
Reactant of Route 6
Reactant of Route 6
Piperazine, 4-methyl-1-propionyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.